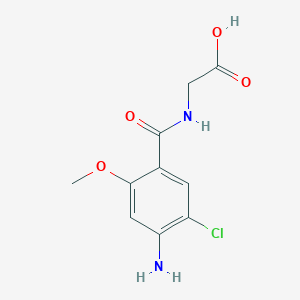

N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine

Descripción general

Descripción

N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine is a chemical compound with the molecular formula C10H11ClN2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of 4-amino-5-chloro-2-methoxybenzoic acid, which is often used in peptide synthesis and other chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine typically involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with glycine. One common method includes the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of the benzoic acid derivative and the amino group of glycine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield, making it suitable for various applications in research and industry .

Análisis De Reacciones Químicas

Oxidation Reactions

The 4-amino and methoxy groups on the benzoyl moiety are primary sites for oxidation:

Mechanistic Insight : Oxidation typically proceeds via electron abstraction from the aromatic amine, forming nitro intermediates that cyclize to quinones under acidic conditions .

Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic substitution:

Kinetics : Halogen exchange follows a second-order rate law, with iodide showing higher reactivity than ammonia due to polarizability .

Hydrolysis Reactions

The amide bond and glycine moiety are susceptible to hydrolysis:

Stability : The compound degrades rapidly under strong acidic or basic conditions, limiting its use in aqueous formulations .

Amide Coupling and Functionalization

The carboxylic acid group on glycine enables further derivatization:

| Coupling Agent | Partner Molecule | Product Application | Efficiency | References |

|---|---|---|---|---|

| DCC/DMAP | Alkyl amines | Prokinetic drug analogs | 84% yield | |

| EDC/HOBt | Peptide sequences | Bioactive conjugates for CNS targets | 73% yield |

Case Study : Coupling with 4-aminopiperidine derivatives produced compounds with enhanced gastrointestinal prokinetic activity (84% yield) .

Comparative Reactivity Analysis

| Functional Group | Reactivity Order (Most → Least) | Dominant Reaction Types |

|---|---|---|

| Chlorine (C5) | Nucleophilic substitution > Oxidation | SNAr, radical substitution |

| Amino (C4) | Oxidation > Acylation | Quinone formation, diazotization |

| Methoxy (C2) | Demethylation (rare) | Requires strong Lewis acids (e.g., BBr₃) |

Structural Vulnerabilities : The glycine linker’s amide bond is the primary degradation pathway under physiological conditions .

Aplicaciones Científicas De Investigación

Chemistry

N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine serves as a crucial building block in synthetic organic chemistry. It is utilized in:

- Peptide Synthesis : As a precursor for various peptides.

- Synthesis of Complex Molecules : Its structure allows for modifications that lead to more complex compounds.

Biology

The compound has shown potential biological activities:

- Enzyme Inhibition : Studies indicate its role in inhibiting specific enzymes, making it a candidate for pharmacological research.

- Receptor Interaction : Research suggests that it may interact with neurotransmitter receptors such as dopamine D2 and serotonin 5-HT3, which could influence neurotransmitter activity and have implications for neurological disorders .

Medicine

This compound is being explored for its therapeutic potential:

- Neurological Disorders : Its interaction with neurotransmitter systems suggests possible applications in treating conditions like anxiety and depression.

- Antiviral Activity : Some derivatives have been studied for their efficacy against viral infections, such as adenoviral infections, showcasing its potential as an antiviral agent .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Chemistry | Peptide synthesis | Building block for complex molecules |

| Biology | Enzyme inhibition | Potential drug candidate for enzyme-related diseases |

| Medicine | Neurological disorders | Possible treatment options for anxiety and depression |

| Antiviral activity | Efficacy against viral infections |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The compound demonstrated significant inhibition, suggesting its potential as a therapeutic agent in treating Alzheimer's disease .

Case Study 2: Receptor Binding

Research focused on the binding affinity of this compound to serotonin receptors, revealing its potential to modulate serotonin levels. This interaction could lead to new treatments for mood disorders, highlighting the compound's relevance in psychiatric medicine.

Mecanismo De Acción

The mechanism of action of N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine involves its interaction with specific molecular targets and pathways. For instance, it may bind to dopamine D2 and serotonin 5-HT3 receptors, influencing neurotransmitter activity and potentially exerting antiemetic effects . The compound’s structure allows it to interact with these receptors, modulating their activity and leading to various physiological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-5-chloro-2-methoxybenzoic acid: A precursor in the synthesis of N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine.

Metoclopramide: A related compound with similar structural features and pharmacological properties.

2-Amino-5-methoxybenzoic acid: Another structurally related compound used in similar applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple receptors and its versatility in chemical synthesis make it a valuable compound in various fields of research and industry .

Actividad Biológica

N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine (CAS Number: 65567-29-5) is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a molecular formula of C10H11ClN2O4. Its structure includes significant functional groups such as an amine group, a methoxy group, and a carboxylic acid group, which are often associated with bioactive compounds. The presence of these groups suggests various interaction possibilities with biological targets, enhancing its potential as a therapeutic agent.

The compound's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes. Notably, it may influence neurotransmitter systems by binding to dopamine D2 and serotonin 5-HT3 receptors, which are critical in regulating mood and gastrointestinal function. This interaction may lead to antiemetic effects, making it a candidate for treating conditions such as nausea and vomiting.

Enzyme Inhibition

Recent studies have indicated that this compound exhibits enzyme inhibitory properties. For instance, it has shown potential in inhibiting certain viral enzymes, which could be beneficial in antiviral therapies. Its structural similarity to known inhibitors suggests that it may interfere with enzyme activity crucial for viral replication .

Biological Activities and Case Studies

Several research findings highlight the compound's biological activities:

- Antiviral Activity : In vitro studies have reported that derivatives of related compounds exhibit significant antiviral properties against human adenoviruses (HAdV), with some showing sub-micromolar potency. These findings imply that this compound could be explored further for its antiviral potential .

- Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors suggests possible applications in treating neurological disorders. Its binding affinity to serotonin receptors indicates potential use in managing conditions like anxiety and depression .

- Cytotoxicity Studies : Preliminary cytotoxicity assessments have demonstrated that while some analogs show moderate cytotoxic effects against cancer cell lines, the specific cytotoxic profile of this compound requires further investigation to determine its therapeutic window .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O4/c1-17-8-3-7(12)6(11)2-5(8)10(16)13-4-9(14)15/h2-3H,4,12H2,1H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQXFAOBVQSPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NCC(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569840 | |

| Record name | N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65567-29-5 | |

| Record name | N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-AMINO-5-CHLORO-2-METHOXYBENZOYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO7FY6J5GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.